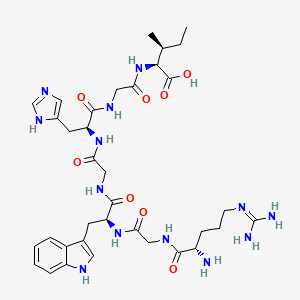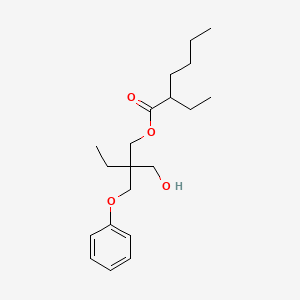![molecular formula C10H11F3S B12526267 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene CAS No. 817562-60-0](/img/structure/B12526267.png)
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trifluoropropylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with 1,1,2-trifluoropropane-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoropropylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)sulfanyl]benzene
- 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)thio]benzene
- 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)oxy]benzene
Uniqueness
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
817562-60-0 |
|---|---|
分子式 |
C10H11F3S |
分子量 |
220.26 g/mol |
IUPAC名 |
1-methyl-4-(1,1,2-trifluoropropan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C10H11F3S/c1-7-3-5-8(6-4-7)14-10(2,13)9(11)12/h3-6,9H,1-2H3 |
InChIキー |
FJGDNOGTCNCAQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC(C)(C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


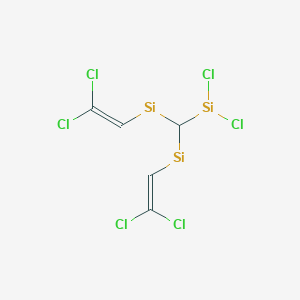
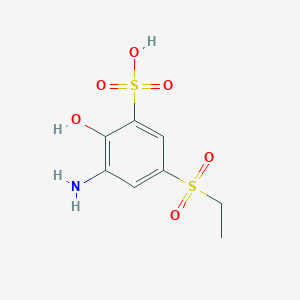
![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)

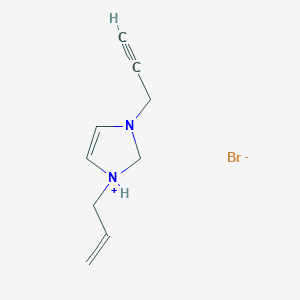
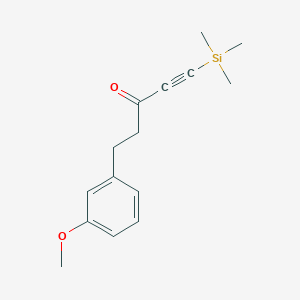
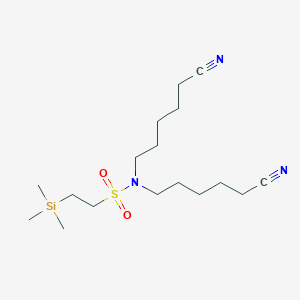
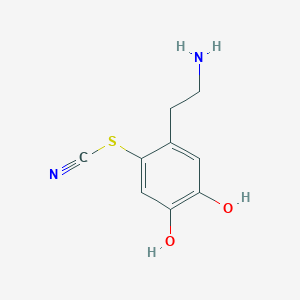
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
